2,8-Dichloro-7-methoxyquinoline
Description
Contextualization within Halogenated Methoxyquinoline Chemistry
Halogenated methoxyquinolines are a subclass of quinoline (B57606) derivatives featuring one or more halogen atoms and a methoxy (B1213986) group attached to the quinoline core. The positions and nature of these substituents profoundly influence the electronic properties and reactivity of the quinoline ring system. The methoxy group (-OCH3), an electron-donating group, generally activates the ring towards electrophilic substitution, while the halogen atoms, being electron-withdrawing, have a deactivating effect. The interplay of these opposing electronic effects, combined with their specific locations on the quinoline scaffold, dictates the regioselectivity of further chemical transformations.
Overview of Strategic Importance in Organic Synthesis and Medicinal Chemistry Scaffolds (excluding biological activity/applications)
The strategic importance of 2,8-dichloro-7-methoxyquinoline in organic synthesis lies in its utility as a versatile building block or scaffold. arxiv.org In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. arxiv.orgniper.gov.innih.gov The quinoline framework itself is considered a "privileged scaffold" due to its prevalence in biologically active compounds.
The two chlorine atoms in this compound offer distinct handles for synthetic modification. The chlorine at the 2-position is particularly reactive towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups, such as amines, alcohols, and thiols. This reactivity is a key feature exploited in the synthesis of diverse quinoline derivatives. For example, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) involves a C2-amidation step. mdpi.com Similarly, other chlorinated quinolines, like 4,7-dichloroquinoline, are widely used as intermediates in the synthesis of functionalized 4-aminoquinoline (B48711) compounds. mdpi.comorgsyn.org
The chlorine at the 8-position, while generally less reactive than the one at the 2-position, can also participate in substitution reactions, often under more forcing conditions or through metal-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled functionalization of the quinoline core. The methoxy group at the 7-position can also be a site for chemical modification, for instance, through ether cleavage to reveal a hydroxyl group, which can then be further functionalized.
The combination of these reactive sites makes this compound a valuable precursor for creating complex molecules with precise three-dimensional arrangements of functional groups, a critical aspect in the design of new chemical entities.
Identification of Current Research Gaps and Future Directions for Chemical Transformation
Despite its potential, the full scope of the chemical reactivity of this compound remains to be explored. A significant research gap exists in the systematic investigation of its reactivity profile. While the general principles of quinoline chemistry provide a predictive framework, detailed studies on the specific reactivity of this compound are limited.
Future research could focus on several key areas:
Selective Functionalization: Developing methodologies for the selective functionalization of the 2- and 8-positions is a crucial area for investigation. This would involve exploring a wider range of nucleophiles for the SNAr reaction at the 2-position and investigating various modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at both the 2- and 8-positions. The goal would be to establish reliable protocols for introducing diverse substituents with high yields and regioselectivity.
C-H Functionalization: The quinoline ring possesses several C-H bonds that could potentially be activated for direct functionalization. Recent advances in C-H activation chemistry offer a powerful tool for the late-stage modification of complex molecules. rsc.org Exploring the regioselective C-H functionalization of this compound at the remaining unsubstituted positions (3, 4, 5, and 6) would significantly expand its synthetic utility and provide access to novel derivatives that are difficult to prepare through traditional methods.
Modification of the Methoxy Group: Investigating the cleavage of the 7-methoxy group and the subsequent chemistry of the resulting 7-hydroxy-2,8-dichloroquinoline would open up another avenue for diversification. The hydroxyl group could serve as a handle for introducing a variety of functionalities through etherification, esterification, or other reactions.
Derivatization for Materials Science: Beyond medicinal chemistry, the unique electronic and structural features of derivatives of this compound could be of interest in materials science. For instance, functionalized quinolines have applications as fluorescent sensors and in the development of metal-organic frameworks. sigmaaldrich.com Exploring the synthesis of derivatives with specific photophysical or coordination properties could lead to new materials with interesting applications.
Structure
3D Structure
Properties
Molecular Formula |
C10H7Cl2NO |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
2,8-dichloro-7-methoxyquinoline |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-7-4-2-6-3-5-8(11)13-10(6)9(7)12/h2-5H,1H3 |
InChI Key |
XLQUOXRHCMRGFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,8 Dichloro 7 Methoxyquinoline and Its Precursors
Classical and Contemporary Synthetic Routes to the Quinoline (B57606) Core
The quinoline scaffold is a privileged structure in medicinal and industrial chemistry, leading to the development of numerous synthetic routes over the past century and a half.
Classic name reactions remain the bedrock of quinoline synthesis. These methods typically involve the reaction of an aniline (B41778) with a three-carbon component to build the second ring.
Skraup Synthesis: This is one of the oldest methods, reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.org The reaction proceeds via the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline.
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones instead of glycerol. nih.govrsc.org This allows for the synthesis of quinolines with substituents at the 2- and/or 4-positions. The reaction is catalyzed by strong acids, such as hydrochloric or sulfuric acid. wikipedia.orgrsc.org
Knorr Quinoline Synthesis: This method involves the condensation of a β-ketoester with an aniline. The reaction is typically carried out in two stages: initial formation of a β-ketoanilide intermediate, followed by acid-catalyzed cyclization at elevated temperatures, which yields a 2-hydroxyquinoline (B72897) (a 2-quinolone).
These classical methods, while robust, often require harsh conditions. Contemporary adaptations may involve the use of microwave irradiation or novel catalysts to improve yields and reduce reaction times. nih.gov
Table 1: Overview of Classical Quinoline Syntheses
| Synthesis Name | Aniline Component | Three-Carbon Component | Key Reagents/Conditions | Typical Product |
|---|---|---|---|---|
| Skraup | Substituted Aniline | Glycerol (forms Acrolein in situ) | H₂SO₄, Oxidizing Agent | Unsubstituted Quinoline |
| Doebner-von Miller | Substituted Aniline | α,β-Unsaturated Aldehyde/Ketone | Strong Acid (e.g., HCl) | Substituted Quinoline |
| Knorr | Substituted Aniline | β-Ketoester | Acid, Heat | 2-Hydroxyquinoline (Quinolone) |
The choice of starting materials is critical for dictating the substitution pattern of the final quinoline product. Substituted anilines are universally employed to install substituents on the benzene (B151609) portion of the quinoline ring. wikipedia.org
A key example is the Gould-Jacobs reaction , which utilizes an aniline and a diethyl malonate derivative. In this process, a substituted aniline is reacted with diethyl 2-(ethoxymethylene)malonate. smolecule.com The initial condensation yields an anilinomethylenemalonate intermediate. This intermediate undergoes a thermally induced intramolecular cyclization, typically in a high-boiling solvent like diphenyl ether, to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation yield the corresponding 4-hydroxyquinoline. smolecule.com The substituents on the initial aniline determine the substituents at positions 5 through 8 of the quinoline ring.
Targeted Synthesis of 2,8-Dichloro-7-methoxyquinoline
A direct, single-pot synthesis for this compound is not established. A logical and efficient synthesis relies on a multi-step pathway that builds the molecule by first establishing the core with the desired C-7 and C-8 substituents, followed by chlorination at the C-2 position.
The most effective strategy involves starting with a benzene derivative that already contains the precursors for the C-7 and C-8 substituents. A plausible starting material is 2-chloro-3-methoxyaniline (B51853) . chemicalbook.com The synthesis of this precursor can be achieved from 2-chloro-1-methoxy-3-nitrobenzene (B183053) via reduction, for example, using iron powder in acetic acid and ethanol (B145695). chemicalbook.com
Using this aniline, a Knorr-type synthesis can be envisioned. Reacting 2-chloro-3-methoxyaniline with a β-ketoester such as ethyl acetoacetate (B1235776) under acidic conditions would lead to the formation of an 8-chloro-7-methoxy-4-methyl-2(1H)-quinolone intermediate. This cyclization regioselectively places the substituents from the aniline onto the quinoline core.
The introduction of chlorine atoms must be precisely controlled.
Chlorination at C-8: In the proposed synthetic route starting from 2-chloro-3-methoxyaniline, the C-8 chlorine atom is incorporated from the very beginning of the synthesis. This is a highly efficient strategy as it avoids potential issues with regioselectivity that can arise from direct chlorination of a pre-formed quinoline ring. Alternative methods for direct C-H halogenation at the C-8 position of a quinoline exist, often requiring directing groups like an 8-amido group or an N-oxide to achieve the desired regioselectivity. mdpi.comnih.gov For instance, quinolone compounds can be chlorinated at the C-8 position using reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA). google.com
Chlorination at C-2: The 2-quinolone intermediate, formed via the Knorr synthesis, is essentially a cyclic amide. This functional group can be readily converted to a 2-chloroquinoline (B121035). The standard procedure involves heating the 2-quinolone with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). chemicalbook.comchemicalbook.com This reaction effectively replaces the hydroxyl group of the enol tautomer of the quinolone with a chlorine atom, yielding the desired 2-chloroquinoline derivative.
Similar to the strategy for the C-8 chlorine, the C-7 methoxy (B1213986) group is most effectively installed by using a precursor that already contains this functionality.
By starting the synthesis with 2-chloro-3-methoxyaniline, the methoxy group is positioned correctly during the initial cyclization reaction to yield the 7-methoxyquinoline (B23528) core. wikipedia.org This approach circumvents the challenges of direct methoxylation on the quinoline ring, which would likely suffer from poor yield and the formation of multiple regioisomers. While direct C-H functionalization methods are advancing, building the desired substitution pattern from appropriately chosen precursors remains a more reliable and common strategy in quinoline chemistry.
Table 2: Proposed Synthetic Pathway for this compound
| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Knorr Synthesis | 2-Chloro-3-methoxyaniline | Ethyl acetoacetate, H₂SO₄ | 8-Chloro-7-methoxy-4-methyl-2(1H)-quinolone |
| 2 | Chlorination | 8-Chloro-7-methoxy-4-methyl-2(1H)-quinolone | Phosphorus oxychloride (POCl₃) | 2,8-Dichloro-7-methoxy-4-methylquinoline* |
\Note: This route yields a 4-methyl substituted analog. Further steps would be required to produce the title compound without the C-4 substituent, for example, by choosing a different β-dicarbonyl component in Step 1.*
Optimization of Reaction Conditions and Yields
A plausible precursor for this compound would be 2-amino-3-chloro-4-methoxybenzaldehyde or a related ketone, which would then be reacted with a C2-synthon. The optimization process would focus on several key parameters:
Catalyst Selection: The Friedländer synthesis can be catalyzed by both acids and bases. wikipedia.org Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and neodymium(III) nitrate (B79036) hexahydrate, or Brønsted acids like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid are commonly employed to activate the carbonyl group and promote cyclization. wikipedia.orgorganic-chemistry.orgresearchgate.net Base-catalyzed conditions are also effective. The choice of catalyst can significantly impact the reaction rate and yield. For instance, studies on related quinoline syntheses have shown that catalyst loading is a critical parameter to optimize. nih.gov
Solvent Effects: The choice of solvent can influence reactant solubility and reaction kinetics. While traditional syntheses often use high-boiling point solvents like diphenyl ether, modern approaches favor more environmentally benign options like ethanol, water, or even solvent-free conditions. organic-chemistry.orgtandfonline.comresearchgate.net In some cases, ionic liquids have been used as both the solvent and catalyst, offering advantages in terms of recovery and reuse. nih.gov
Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally lead to faster reaction rates but can also promote the formation of side products. Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times from hours to minutes while often improving yields. tandfonline.comnih.gov Optimization involves finding the ideal temperature profile that maximizes the yield of the desired product in the shortest possible time.
The following table illustrates a hypothetical optimization study for a Friedländer-type synthesis of a substituted quinoline, demonstrating how varying conditions can affect the final yield.
Table 1: Illustrative Optimization of Reaction Conditions for a Generic Quinoline Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | p-TSA (10) | Toluene | 110 | 12 | 65 |
| 2 | FeCl₃ (10) | Ethanol | 80 | 8 | 78 |
| 3 | ZnCl₂ (15) | None | 100 | 2 | 85 |
| 4 | Nd(NO₃)₃·6H₂O (5) | Water | 100 | 4 | 90 |
| 5 | [Hbim]BF₄ (20) | None | 100 | 3 | 93 |
This table is a generalized representation based on typical optimization results found in quinoline synthesis literature. nih.govorganic-chemistry.org
The regioselectivity of the cyclization is another critical aspect, especially when using asymmetrically substituted precursors. For example, in the Skraup synthesis of 7-methyl-8-nitroquinoline (B1293703) from m-toluidine, a mixture of 5- and 7-methylquinoline (B44030) is initially formed. brieflands.com Subsequent selective nitration is then required to obtain the desired product. brieflands.com A similar challenge would exist in the synthesis of this compound, requiring careful selection of starting materials and reaction conditions to control the placement of the chloro and methoxy groups on the benzene ring and the chloro group on the pyridine (B92270) ring.
Green Chemistry Approaches and Sustainable Synthesis Principles
The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. numberanalytics.comnumberanalytics.com The synthesis of quinolines is no exception, with significant research dedicated to developing more sustainable methods. researchgate.netijpsjournal.com Traditional methods often suffer from drawbacks such as the use of hazardous reagents, harsh reaction conditions, and the generation of significant waste. acs.org
A major focus of green quinoline synthesis is the use of efficient and recyclable catalysts, as well as the reduction or elimination of volatile organic solvents.
Catalytic Approaches: A wide array of catalysts has been developed to improve the efficiency and environmental profile of quinoline synthesis. nih.gov Nanocatalysts, for example, offer high surface area and catalytic activity, often allowing for milder reaction conditions and lower catalyst loadings. nih.govacs.org Materials like zinc oxide (ZnO) nanoparticles have been used for Friedländer condensations under solvent-free conditions, yielding quinolines in moderate to excellent yields (24–99%). nih.gov Similarly, nickel-based nanoparticles have been employed for the solvent-free Friedländer annulation. nih.gov Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost. tandfonline.com
Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions) is a key principle of green chemistry, as it eliminates solvent waste, which is a major contributor to the environmental impact of chemical processes. numberanalytics.com Many modern quinoline syntheses are performed under solvent-free conditions, often coupled with microwave irradiation or ball milling to provide the necessary energy. tandfonline.comijpsjournal.com For instance, polysubstituted quinolines have been synthesized in high yields (85-96%) under solvent-free conditions at 90 °C using a nanocatalyst. nih.gov The use of p-sulfonic acid calix organic-chemistry.orgarene as a recyclable catalyst under solvent-free microwave conditions has also been reported to produce quinolines in good yields (38-78%). tandfonline.com
Beyond yield, green chemistry employs several metrics to assess the efficiency and environmental impact of a synthetic route.
Atom Economy: Introduced by Barry Trost, atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.com It provides a theoretical measure of the efficiency of a reaction. The formula for calculating percent atom economy (% AE) is:
% AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100 primescholars.com
For a hypothetical synthesis of this compound via a Friedländer reaction between 2-amino-3-chloro-4-methoxybenzaldehyde and chloroacetaldehyde, the atom economy can be calculated.
Reactants:
2-Amino-3-chloro-4-methoxybenzaldehyde (C₈H₈ClNO₂) MW: 185.61 g/mol
Chloroacetaldehyde (C₂H₃ClO) MW: 78.50 g/mol
Product:
this compound (C₁₀H₇Cl₂NO) MW: 228.07 g/mol
Byproducts:
Two molecules of Water (H₂O) MW: 18.02 g/mol
Calculation: % AE = [228.07 / (185.61 + 78.50)] × 100 = 86.3%
This calculation shows that even in an ideal reaction, about 13.7% of the reactant atoms are lost as byproducts (in this case, water). Addition and cycloaddition reactions are inherently more atom-economical as they incorporate all reactant atoms into the final product. primescholars.com
Other Environmental Metrics: While atom economy is a useful theoretical tool, other metrics like the Environmental Factor (E-Factor) and Reaction Mass Efficiency (RME) provide a more practical assessment by considering solvent usage, reagent stoichiometry, and product isolation. The E-Factor, for example, is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process. The development of electrochemically assisted Friedländer reactions represents a move towards more sustainable synthesis by replacing chemical reagents with electricity and achieving high atom economy. rsc.org The integration of recyclable solvent-electrolyte systems further enhances the sustainability of such processes. numberanalytics.com
Chemical Reactivity and Transformation Studies of 2,8 Dichloro 7 Methoxyquinoline
Nucleophilic Aromatic Substitution Reactions at Chlorinated Positions (C-2 and C-8)
The electron-deficient nature of the quinoline (B57606) ring, amplified by the presence of two electron-withdrawing chlorine atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions at both the C-2 and C-8 positions. The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the chloride ion to yield the substituted product. The regioselectivity of these reactions is a critical aspect, often influenced by the nature of the nucleophile, reaction conditions, and the electronic and steric environment of the two chlorine atoms.
Amination Reactions and Selectivity Considerations
The introduction of amino groups onto the quinoline scaffold via nucleophilic substitution of the chlorine atoms is a significant transformation. While direct experimental data on the amination of 2,8-dichloro-7-methoxyquinoline is limited in publicly available literature, studies on the closely related 2,8-dichloroquinoline (B1298113) provide valuable insights into the potential selectivity of such reactions.
In palladium-catalyzed amination reactions of 2,8-dichloroquinoline with various amines, the selectivity of the substitution is influenced by the steric bulk of the amine and the choice of phosphine (B1218219) ligand on the palladium catalyst. For instance, the reaction of 2,8-dichloroquinoline with adamantane-containing amines has been studied, demonstrating that the relative reactivity of the C-2 and C-8 positions can be modulated. While a detailed study on the 7-methoxy substituted analog is not available, it is anticipated that the electronic effect of the methoxy (B1213986) group at C-7 would further influence the electron density at the adjacent C-8 position, thereby affecting its reactivity towards nucleophilic attack.
It is generally observed in chloroquinolines that the C-2 and C-4 positions are more activated towards nucleophilic attack compared to other positions. However, in 2,8-dichloroquinoline, both chlorine atoms are susceptible to substitution. The precise outcome of amination on this compound would likely depend on a careful selection of reaction conditions to favor mono- or di-substitution and to control the regioselectivity between the C-2 and C-8 positions.
Hydroxylation and Etherification Pathways
The conversion of the chloro substituents to hydroxyl or alkoxy groups represents another important class of nucleophilic substitution reactions. Hydroxylation can be achieved by treatment with a strong base, such as sodium hydroxide, often under elevated temperatures. This process would yield the corresponding hydroxy-methoxy-quinolines.
Etherification, the replacement of a chlorine atom with an alkoxy group, can be accomplished by reacting this compound with an alcohol in the presence of a base. This reaction proceeds via the corresponding alkoxide nucleophile. For example, the synthesis of alkoxy-substituted quinolines has been reported through the reaction of chloroquinolines with alcohols. A related transformation is the one-pot synthesis of 1,1-bis-[(5-chloro-8-quinolyl)oxy]methane, which involves the etherification of the hydroxyl group of 5-chloro-8-hydroxyquinoline. nih.gov While this is an etherification of a hydroxyl group rather than a substitution of a chloro group, it demonstrates a relevant synthetic methodology.
The relative reactivity of the C-2 and C-8 positions in hydroxylation and etherification reactions on this compound would be a key factor in determining the product distribution. It is plausible that the C-2 position might exhibit higher reactivity in many cases due to its position adjacent to the ring nitrogen.
Cyanation and Other Heteroatom Substitutions
The displacement of the chloro groups by other heteroatom nucleophiles, such as cyanide, opens up pathways to a variety of functionalized quinoline derivatives. Cyanation, typically carried out using a cyanide salt like sodium or potassium cyanide, would introduce a nitrile functional group, a versatile precursor for the synthesis of carboxylic acids, amines, and amides. The reaction of halogenoalkanes with potassium cyanide in ethanol (B145695) is a well-established method for introducing a nitrile group. youtube.com A similar approach could be envisioned for this compound.
Other heteroatom nucleophiles, such as thiols (to form thioethers) and azides (to form azidoquinolines), could also be employed. For instance, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with sodium azide (B81097) has been shown to produce the corresponding 4-azido derivative. mdpi.com These reactions would further expand the synthetic utility of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively used in the synthesis of complex organic molecules. The chlorine atoms at the C-2 and C-8 positions of this compound serve as excellent handles for such transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the chloroquinoline to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comyoutube.com
Suzuki-Miyaura Coupling at C-2 and C-8
The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron reagent (typically a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. While specific examples of Suzuki-Miyaura coupling with this compound are not readily found in the literature, the general principles of this reaction are well-established and can be applied.
The reactivity of the two chlorine atoms at C-2 and C-8 can be different, allowing for selective mono- or di-arylation. The choice of palladium catalyst, ligand, base, and solvent can significantly influence the outcome of the reaction. For instance, in the Suzuki-Miyaura coupling of 2,4-dichloropyridine, the use of a sterically hindered N-heterocyclic carbene ligand was shown to favor coupling at the C-4 position. nih.gov Similarly, for 2,4,7-trichloroquinazoline, regioselective arylation at the C-2 position was achieved using specific palladium catalysts and reaction conditions. nih.gov These examples highlight the potential for controlling the regioselectivity in the Suzuki-Miyaura coupling of this compound.
Table 1: General Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
| Substrate | This compound | Electrophile |
| Coupling Partner | Phenylboronic acid | Nucleophile source |
| Catalyst | Pd(PPh3)4, Pd(OAc)2 | Facilitates the reaction |
| Ligand | PPh3, SPhos, XPhos | Stabilizes and activates the catalyst |
| Base | K2CO3, Cs2CO3, K3PO4 | Activates the organoboron reagent |
| Solvent | Toluene, Dioxane, DMF | Reaction medium |
This table presents generalized conditions and specific optimization would be required for the target molecule.
Heck and Sonogashira Reactions
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. This reaction would allow for the introduction of alkenyl substituents at the C-2 and/or C-8 positions of the quinoline ring. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.
The Sonogashira reaction, on the other hand, couples an aryl or vinyl halide with a terminal alkyne, providing a route to alkynyl-substituted quinolines. This reaction is usually co-catalyzed by palladium and copper salts in the presence of a base.
For both Heck and Sonogashira reactions, the differential reactivity of the C-2 and C-8 positions could potentially be exploited to achieve selective functionalization. The choice of catalyst, ligands, and reaction conditions would be crucial in controlling the selectivity and yield of these transformations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, serves as a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org Studies on the amination of dichloroquinolines have included 2,8-dichloroquinoline as a substrate, revealing important aspects of its reactivity.
Research on the palladium-catalyzed amination of isomeric dichloroquinolines with adamantane-containing amines has shown that 2,8-dichloroquinoline can be a challenging substrate. mdpi.comnih.gov While better results were obtained with 2,8-dichloroquinoline compared to 2,6-dichloroquinoline, it proved to be more problematic than 4,7- and 4,8-dichloroquinoline, especially in diamination processes. mdpi.comnih.gov
The choice of ligand for the palladium catalyst is crucial for the success of these reactions. cmu.edu In many cases, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) has been successfully applied. mdpi.comnih.gov However, for more sterically hindered amines or for diamination reactions, DavePhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has been found to be a more effective ligand. mdpi.comnih.gov The reactions are typically carried out using a palladium source such as Pd(dba)2 (tris(dibenzylideneacetone)dipalladium(0)) and a base like sodium tert-butoxide. mdpi.com
Monoamination of 2,8-dichloroquinoline has been achieved, though the formation of diamination products can also occur. researchgate.net The reaction conditions, including the choice of ligand and the stoichiometry of the amine, play a significant role in controlling the selectivity between mono- and diamination. mdpi.comresearchgate.net
Table 1: Palladium-Catalyzed Amination of 2,8-dichloroquinoline
| Amine | Ligand | Product(s) | Observations | Reference |
| Adamantane-containing amines | BINAP | Mono- and diamination products | 2,8-dichloroquinoline is a more problematic substrate compared to other isomers. | mdpi.comnih.gov |
| Adamantane-containing amines | DavePhos | Mono- and diamination products | DavePhos can be more effective for sterically hindered amines and diamination. | mdpi.comnih.gov |
| N-Aryl amines | Not specified | N-Aryl amine derivatives | The reaction is widely used for the synthesis of N-aryl amines. | researchgate.net |
Chemo- and Regioselectivity in Cross-Coupling
The presence of two different chlorine atoms on the quinoline ring of this compound raises the question of chemo- and regioselectivity in cross-coupling reactions. The electronic and steric environment of each chlorine atom influences its reactivity.
In palladium-catalyzed cross-coupling reactions of di- and polyhalogenated heterocycles, the site of reaction is often determined by the intrinsic properties of the substrate and the reaction conditions, including the choice of catalyst and ligands. nih.gov For instance, in 2,4-dichloroquinolines, cross-coupling typically occurs preferentially at the C-2 position, which is adjacent to the nitrogen atom. nih.gov
A study on the Suzuki-Miyaura coupling of 2,4-dichloro-8-bromo-7-methoxyquinoline demonstrated that the reaction can selectively occur at the C-2 position, displacing the chloride, even in the presence of a more reactive bromide at another position. rsc.org This highlights that the inherent electrophilicity of the C-2 position in the quinoline ring can override the expected reactivity order of aryl halides (Ar-Br > Ar-Cl). rsc.org While this specific example is for a bromo-substituted analogue, it provides insight into the potential reactivity of the C-2 position in this compound.
The selectivity in cross-coupling reactions can be finely tuned by the choice of the palladium catalyst and ligands. nih.govrsc.org For example, in the coupling of 2-chloro-6-bromoquinoline, the use of Pd(PPh3)4 resulted in reaction at the C-2 position, while Pd(dppf)Cl2 led to coupling at the C-6 position. rsc.org This demonstrates the powerful role of the ligand in directing the regioselectivity of the reaction.
While specific studies detailing the chemo- and regioselectivity of cross-coupling reactions on this compound were not found in the search results, the principles derived from similar systems suggest that selective functionalization at either the C-2 or C-8 position could be achievable through careful selection of reaction conditions.
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The outcome of such reactions on substituted quinolines is directed by the electronic properties of the existing substituents. The methoxy group at C-7 is an activating, ortho-, para-directing group, while the chloro groups at C-2 and C-8 are deactivating, ortho-, para-directing groups. The pyridine (B92270) ring of the quinoline system is generally less reactive towards electrophilic attack than the benzene (B151609) ring. wikipedia.org
Nitration and Sulfonation Patterns
Detailed studies on the nitration and sulfonation of this compound are not available in the provided search results. In general, the nitration of aromatic compounds is achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. lumenlearning.commasterorganicchemistry.com Sulfonation is typically carried out using fuming sulfuric acid, which contains sulfur trioxide (SO3), the electrophile in this reaction. lumenlearning.com
Friedel-Crafts Type Reactions
Information regarding Friedel-Crafts type reactions specifically on this compound is not available in the search results. The Friedel-Crafts reaction, which includes alkylation and acylation, involves the reaction of an aromatic ring with an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). wikipedia.orglkouniv.ac.in
Studies on the Friedel-Crafts reaction of 8-hydroxyquinoline (B1678124) have been reported, indicating that the quinoline ring can undergo such transformations. researchgate.net However, the conditions and regioselectivity are highly dependent on the substituents present. The deactivating nature of the two chloro groups and the potential for the Lewis acid catalyst to coordinate with the quinoline nitrogen and the methoxy group's oxygen would likely make Friedel-Crafts reactions on this compound challenging.
Reductive Transformations
Reductive transformations can be employed to selectively modify halogenated quinolines.
Selective Dehalogenation at C-2 and C-8
Specific information on the selective dehalogenation of this compound at the C-2 and C-8 positions was not found in the provided search results. In general, selective dehalogenation can be a valuable synthetic tool. The different electronic environments of the C-2 and C-8 positions might allow for selective removal of one of the chlorine atoms under specific reductive conditions. The C-2 position, being part of the pyridine ring and adjacent to the nitrogen, has a different electronic character compared to the C-8 position on the carbocyclic ring. This difference could potentially be exploited for selective dehalogenation, although specific methods for this substrate have not been documented in the available search results.
Reduction of the Quinoline Nitrogen Heterocycle
The reduction of the quinoline ring system is a fundamental transformation that can lead to a variety of saturated and partially saturated heterocyclic structures. Typically, the pyridine ring of the quinoline nucleus is more susceptible to reduction than the benzene ring. This selective reduction can be achieved using various methods, including catalytic hydrogenation and transfer hydrogenation.
Commonly employed catalysts for the hydrogenation of quinolines include palladium, platinum, and nickel. The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be tuned to control the extent of reduction, yielding either 1,2,3,4-tetrahydroquinolines or, under more forcing conditions, decahydroquinolines.
In the case of this compound, the substituents are expected to play a significant role in the reduction process. The two electron-withdrawing chlorine atoms decrease the electron density of the aromatic system, which can influence the rate and regioselectivity of the hydrogenation. Conversely, the methoxy group at the 7-position is an electron-donating group, which can partially counteract the effect of the chloro substituents. The chlorine atom at the 8-position may also exert steric hindrance, potentially influencing the approach of the substrate to the catalyst surface.
While no specific studies on the reduction of this compound are available, research on related substituted quinolines has shown that both electronic and steric factors are crucial in determining the outcome of the reduction. For instance, a study on the controlled partial transfer hydrogenation of quinolines using a cobalt-amido cooperative catalyst demonstrated the selective reduction of the N-heterocyclic ring. nih.gov
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies on the transformations of this compound are not currently reported in the scientific literature. However, the mechanisms of key reactions, such as the reduction of the quinoline ring, can be discussed based on established principles for related systems.
The catalytic hydrogenation of quinolines is generally understood to proceed through a series of steps involving the adsorption of the molecule onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The precise mechanism can vary depending on the catalyst and reaction conditions.
For this compound, the substituents would influence the mechanism of hydrogenation in several ways. The electron-withdrawing nature of the chlorine atoms could affect the strength of the interaction between the quinoline ring and the catalyst surface. The steric bulk of the chloro group at the 8-position might hinder the optimal orientation of the molecule for hydrogenation, potentially leading to lower reaction rates or altered selectivity.
Furthermore, the electronic effects of the substituents can influence the stability of intermediates formed during the reduction process. The interplay between the electron-withdrawing chloro groups and the electron-donating methoxy group would modulate the electron density at different positions of the quinoline ring, thereby affecting the regioselectivity of hydrogen addition.
Computational studies on the reduction of quinoline have provided insights into the reaction pathways, suggesting that the reaction can proceed via different intermediates depending on the catalyst and reaction conditions. acs.org Similar theoretical investigations for this compound would be invaluable in predicting its reactivity and guiding experimental work.
It is important to emphasize that the foregoing discussion on reaction mechanisms is based on general principles and analogies with related compounds. Specific mechanistic studies on this compound are necessary to provide a definitive understanding of its chemical transformations.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 2,8-dichloro-7-methoxyquinoline. One-dimensional (1D) and two-dimensional (2D) experiments offer a complete picture of the proton and carbon environments and their correlations.
The ¹H NMR spectrum provides information on the chemical environment of the protons. The aromatic protons on the quinoline (B57606) core are expected to appear in the range of δ 7.0-8.5 ppm. The single methoxy (B1213986) group protons would present as a sharp singlet, typically around δ 3.9-4.1 ppm.
The ¹³C NMR spectrum reveals the chemical shifts for all unique carbon atoms in the molecule. issuu.com The carbon atom of the methoxy group is anticipated around δ 55-60 ppm. Carbons bonded to chlorine (C2 and C8) would be significantly downfield, while the carbon attached to the methoxy group (C7) would also show a characteristic downfield shift due to the oxygen atom's electronegativity. The remaining aromatic carbons produce signals in the δ 110-150 ppm region. The advantage of ¹³C NMR is the wide range of chemical shifts, which minimizes peak overlap. issuu.com
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| H-3 | 7.5 - 7.8 | 125 - 130 | |
| H-4 | 8.0 - 8.3 | 135 - 140 | |
| H-5 | 7.6 - 7.9 | 127 - 132 | |
| H-6 | 7.2 - 7.5 | 115 - 120 | Shielded by methoxy group |
| 7-OCH₃ | 3.9 - 4.1 | 56 - 62 | Sharp singlet |
| C-2 | - | 148 - 152 | Attached to Chlorine |
| C-3 | 125 - 130 | ||
| C-4 | 135 - 140 | ||
| C-4a | - | 122 - 127 | Bridgehead carbon |
| C-5 | 127 - 132 | ||
| C-6 | 115 - 120 | ||
| C-7 | - | 150 - 155 | Attached to Methoxy group |
| C-8 | - | 140 - 145 | Attached to Chlorine |
| C-8a | - | 145 - 150 | Bridgehead carbon |
Note: The predicted values are based on established NMR principles and data from structurally similar compounds such as 6-methoxyquinoline (B18371) and 5,7-dichloro-8-hydroxyquinoline. chemicalbook.comchemicalbook.com Actual experimental values may vary.
2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations. science.gov
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the quinoline ring, such as between H-3 and H-4, and between H-5 and H-6, confirming their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of each protonated carbon by linking the proton shifts to their corresponding carbon signals. For instance, the signal for H-6 would show a cross-peak to the signal for C-6.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduprinceton.edu HMBC is vital for connecting the different fragments of the molecule. Key correlations would include the protons of the methoxy group (7-OCH₃) to the C-7 carbon, and protons like H-6 to adjacent carbons C-5, C-7, and C-8a.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the 3D structure. researchgate.net A key NOESY correlation would be observed between the methoxy protons and the H-6 proton, confirming the position of the methoxy group at C-7.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups. nih.govcompoundchem.com
The IR spectrum of this compound would display a series of characteristic absorption bands corresponding to its specific functional groups. libretexts.org
Aromatic C-H Stretch : Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretch : The methoxy group (CH₃) would exhibit stretching vibrations between 3000 and 2850 cm⁻¹. researchgate.net
C=C and C=N Ring Stretching : The quinoline ring system gives rise to several strong bands in the 1650-1450 cm⁻¹ region.
C-O-C Stretching : The aryl-alkyl ether linkage of the methoxy group produces strong, characteristic bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
C-Cl Stretching : The carbon-chlorine bonds would result in strong absorptions in the fingerprint region, typically between 850 and 550 cm⁻¹.
Interactive Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak | Characteristic of the quinoline ring. libretexts.org |
| Aliphatic C-H stretch (methoxy) | 3000 - 2850 | Medium | Asymmetric and symmetric stretching. researchgate.net |
| C=N stretch (quinoline) | 1620 - 1580 | Medium-Strong | |
| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong | Multiple bands expected. |
| C-H in-plane bend | 1400 - 1100 | Medium | |
| C-O-C asymmetric stretch | 1275 - 1200 | Strong | Aryl-alkyl ether linkage. |
| C-O-C symmetric stretch | 1075 - 1020 | Strong | Aryl-alkyl ether linkage. |
| C-Cl stretch | 850 - 550 | Strong | Multiple bands possible due to two Cl atoms. |
The precise positions of vibrational bands can be influenced by the molecule's environment. In the solid state, intermolecular forces such as dipole-dipole interactions and crystal packing effects can cause shifts in vibrational frequencies compared to the gas phase or in a non-polar solvent. For instance, π-π stacking interactions between the quinoline rings in a crystal lattice could lead to slight shifts in the C=C and C=N stretching frequencies. While this compound cannot act as a hydrogen bond donor, the nitrogen and oxygen atoms can act as hydrogen bond acceptors, which would lead to significant shifts in their characteristic vibrational bands if placed in a protic solvent.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govnih.gov For this compound (C₁₀H₇Cl₂NO), HRMS can differentiate its exact mass from other ions with the same nominal mass. nih.gov
The calculated monoisotopic mass of C₁₀H₇Cl₂NO is 226.99044 u. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in a characteristic cluster of peaks at m/z [M]⁺, [M+2]⁺, and [M+4]⁺ with an approximate intensity ratio of 9:6:1.
Analysis of the fragmentation pathways provides further structural confirmation. Common fragmentation patterns for this molecule under electron ionization (EI) would likely include:
Loss of a methyl radical : [M - •CH₃]⁺ to form a stable cation.
Loss of carbon monoxide : [M - CO]⁺ following the initial loss of the methyl group.
Loss of a chlorine atom : [M - •Cl]⁺.
RDA (Retro-Diels-Alder) reaction : Cleavage of the heterocyclic ring.
These fragmentation patterns, coupled with the exact mass measurement of the parent ion and its fragments, provide definitive evidence for the proposed structure of this compound. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound is predicted to be characterized by multiple bands in the ultraviolet region, arising from various electronic transitions within the quinoline ring system. The fundamental structure of quinoline, a bicyclic aromatic heterocycle, gives rise to π → π* transitions. The presence of chlorine and methoxy substituents on the benzene (B151609) ring, as well as the nitrogen atom in the pyridine (B92270) ring, introduces n → π* transitions.
In quinoline and its derivatives, the electronic transitions are influenced by the nature and position of substituents. The methoxy group (-OCH₃), an auxochrome, typically causes a bathochromic (red) shift in the absorption maxima due to its electron-donating mesomeric effect, which extends the conjugation of the π-system. Conversely, the chlorine atoms (-Cl), being electron-withdrawing through their inductive effect but electron-donating via resonance, can have a more complex influence on the spectrum.
Based on studies of analogous compounds, the UV-Vis spectrum of this compound in a non-polar solvent would likely exhibit strong absorptions below 350 nm. The π → π* transitions of the quinoline core are expected to appear as intense bands, while the n → π* transitions, originating from the non-bonding electrons of the nitrogen atom and the oxygen of the methoxy group, would likely be observed as weaker, longer-wavelength absorptions. The exact λmax values, however, remain to be determined experimentally.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted Transition Type | Expected Wavelength Range (nm) | Predicted Intensity |
|---|---|---|
| π → π* | 220-280 | High |
| π → π* | 280-340 | Moderate to High |
X-Ray Crystallography for Solid-State Structural Analysis
The definitive three-dimensional structure of this compound in the solid state can only be determined through single-crystal X-ray diffraction analysis. Although a specific crystal structure for this compound is not available in the Cambridge Structural Database (CSD), analysis of closely related halogenated and methoxy-substituted quinolines allows for informed predictions regarding its molecular and supramolecular features.
Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The crystal packing of this compound is anticipated to be governed by a combination of weak intermolecular interactions. Due to the absence of strong hydrogen bond donors, conventional hydrogen bonding is not expected to be a primary directing force in the crystal lattice.
However, the presence of two chlorine atoms makes halogen bonding a likely and significant interaction. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. In the case of this compound, the chlorine atoms could form halogen bonds with the nitrogen atom of a neighboring molecule (C-Cl···N) or potentially with the oxygen atom of the methoxy group (C-Cl···O). These interactions can play a crucial role in the self-assembly of the molecules into well-defined supramolecular architectures.
Conformational Analysis in the Solid State
The quinoline ring system itself is rigid and planar. The main conformational flexibility in this compound arises from the rotation of the methoxy group relative to the plane of the quinoline ring. The orientation of the methyl group of the methoxy moiety can be either in the plane of the quinoline ring or out of the plane.
In the solid state, the conformation will be locked into a specific arrangement that allows for the most efficient crystal packing. This conformation will be influenced by the steric hindrance from the adjacent chlorine atom at the 8-position and the need to optimize intermolecular interactions. It is plausible that the methoxy group will adopt a conformation that is nearly coplanar with the quinoline ring to maximize electronic conjugation, provided that steric clashes are not prohibitive. The precise dihedral angle of the C-C-O-C bond of the methoxy group would be a key parameter determined by X-ray crystallography.
Applications As Chemical Precursors and Building Blocks
Synthesis of Advanced Organic Materials Precursors
The unique electronic and structural characteristics of the quinoline (B57606) ring make it a desirable component in the design of advanced organic materials. 2,8-Dichloro-7-methoxyquinoline serves as a key starting point for creating precursors to these materials, leveraging its reactive chlorine atoms for the construction of larger, functional molecular systems.
Components for Dyes and Pigments
The quinoline structure is a known chromophore and is the basis for a class of synthetic dyes. epa.gov Quinoline-based colorants are categorized in the Colour Index, a globally recognized standard, under the range of C.I. 47000-47999. epa.gov While direct, large-scale industrial use of this compound for specific commercial dyes is not widely documented, its structure is inherently suited for this purpose. The chlorine atoms at the C2 and C8 positions act as reactive handles for nucleophilic substitution or cross-coupling reactions. This allows for the attachment of various auxochromes or the extension of the conjugated system, which are fundamental strategies for tuning the color and properties of a dye. The synthesis of new dyes with enhanced chromatic stability through the functionalization of heterocyclic cores is an area of active research, and intermediates like this compound provide a platform for developing novel colorants. nih.gov
Precursors for Luminescent Materials (e.g., OLEDs)
The development of materials with tailored photophysical properties is crucial for technologies like Organic Light-Emitting Diodes (OLEDs). Quinoline derivatives are frequently incorporated into luminescent molecules due to their rigid, aromatic structure, which can form part of a larger π-conjugated system. The synthesis of fluorescent, polycyclic fused heterocycles is a key strategy in creating such materials. nih.gov
Development of Novel Heterocyclic Scaffolds and Derivatives
The pre-functionalized nature of this compound makes it a powerful tool for synthetic chemists looking to create new and complex heterocyclic structures efficiently.
Access to Fused Polycyclic Systems
Fused polycyclic heterocycles are of great interest in materials science and medicinal chemistry due to their rigid, planar structures and unique electronic properties. This compound serves as an excellent starting material for accessing such systems. The chlorine atoms can be used as anchor points to build additional rings onto the quinoline scaffold. For instance, a common strategy involves a substitution reaction at one of the chloro-positions followed by an intramolecular cyclization to form a new ring. The synthesis of fused 7-deazapurine heterocycles through cross-coupling and subsequent cyclization demonstrates the power of this approach in building complex polycyclic systems from dichlorinated precursors. nih.gov This methodology allows for the creation of novel tetracyclic or even more complex heterocyclic frameworks that would be difficult to assemble through other means.
Creation of Multi-Functionalized Quinolines
The ability to selectively modify a molecule at different positions is a cornerstone of modern organic synthesis. This compound offers multiple reaction sites, enabling the creation of diverse libraries of multi-functionalized quinolines. The chlorine atoms at the C2 and C8 positions exhibit different reactivity, which can be exploited for sequential functionalization. For example, C-H activation and amidation reactions have been effectively used to functionalize the C2 position of dichloroquinoline systems. mdpi.compreprints.org Furthermore, methods involving mixed lithium-magnesium reagents have been developed to functionalize 7-chloroquinolines, allowing for the introduction of a wide variety of electrophiles to generate new carbon-carbon and carbon-heteroatom bonds. durham.ac.uk The methoxy (B1213986) group at C7 also influences the electronic landscape of the molecule, directing the regioselectivity of further electrophilic or nucleophilic attacks. This controlled, stepwise functionalization is critical for diversity-oriented synthesis strategies aimed at discovering new molecules with specific properties. mdpi.com
Role as Intermediates in Specialty Chemical Synthesis
Beyond specific applications in materials, this compound is a valuable intermediate in the broader field of specialty chemical synthesis. Its utility lies in providing a complex, pre-formed scaffold, which significantly shortens synthetic routes to target molecules. Instead of constructing the quinoline core from simpler acyclic precursors—a process that can be lengthy and low-yielding—chemists can start with this building block and focus on late-stage functionalization. nih.gov
The synthesis of 4,7-dichloroquinoline (B193633), a related compound, is performed on a large scale for use as a key intermediate, highlighting the industrial importance of such dichloroquinoline scaffolds. orgsyn.org The presence of two reactive chlorine sites and a methoxy group allows for a modular approach to synthesis, where different functional groups can be installed to fine-tune the properties of the final product, be it a pharmaceutical candidate, an agrochemical, or a performance chemical.
The table below summarizes the synthetic utility of this compound.
| Application Area | Synthetic Transformation | Resulting Structure/System | Potential Use |
| Dyes and Pigments | Nucleophilic Substitution / Cross-Coupling | Extended Conjugated Quinoline Systems | Novel Colorants |
| Luminescent Materials | Metal-Catalyzed Cross-Coupling | π-Conjugated Oligomers and Polymers | OLED Emitters |
| Fused Polycyclics | Substitution and Intramolecular Cyclization | Tetracyclic and Pentacyclic Heterocycles | Advanced Materials, Medicinal Scaffolds |
| Multi-Functionalization | Sequential Substitution / C-H Activation | Diverse Quinoline Derivatives | Chemical Libraries for Screening |
| Specialty Chemicals | Late-Stage Functionalization | Complex Target Molecules | Pharmaceuticals, Agrochemicals |
Conclusion and Future Research Directions
Summary of Key Discoveries in Synthesis and Reactivity
While dedicated synthetic routes for 2,8-dichloro-7-methoxyquinoline are not prominent in the literature, its preparation can be logically inferred from classical and modern quinoline (B57606) synthesis methodologies. The construction of the quinoline core is often achieved through well-established reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. youtube.com The specific substitution pattern of this compound would likely necessitate a multi-step synthetic sequence, beginning with a suitably substituted aniline (B41778) precursor.
A plausible synthetic strategy would involve the cyclization of an appropriately substituted aniline with a three-carbon unit to form the quinoline ring, followed by regioselective functionalization. For instance, starting with a 2-chloro-3-methoxyaniline (B51853), a Friedländer annulation with a suitable carbonyl compound could be envisioned. Subsequent chlorination at the 8-position would be required. Alternatively, a pre-functionalized quinoline core, such as a 7-methoxy-8-chloroquinolin-2-one, could be subjected to chlorination to install the second chlorine atom at the 2-position, a common transformation for quinolinones. chemicalbook.com
The reactivity of this compound is dictated by the electronic interplay of its substituents. The two chlorine atoms, being electron-withdrawing, deactivate the quinoline ring towards electrophilic substitution. However, they also serve as reactive handles for nucleophilic substitution, particularly the chlorine at the 2-position, which is activated by the ring nitrogen. The 7-methoxy group, an electron-donating substituent, will direct electrophilic attack towards the 5- and 8-positions of the benzene (B151609) ring portion of the molecule, although the presence of the 8-chloro substituent would sterically and electronically disfavor substitution at this position. smolecule.com The reactivity of similar dichlorinated quinolines suggests that nucleophilic aromatic substitution (SNAr) reactions would be a key feature of its chemical behavior. orgsyn.org
Unexplored Avenues in Chemical Derivatization and Functionalization
The unique arrangement of substituents in this compound opens up numerous possibilities for novel chemical derivatization that remain largely unexplored. The differential reactivity of the two chlorine atoms presents a significant opportunity for selective functionalization.
Selective Cross-Coupling Reactions: The chlorine atom at the 2-position is expected to be more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura libretexts.orgmdpi.com or Buchwald-Hartwig amination reactions, compared to the chlorine at the 8-position. This selectivity would allow for the introduction of a wide range of aryl, heteroaryl, or amino groups at a specific position, leading to a diverse library of new quinoline derivatives.
Sequential Nucleophilic Substitutions: The varying reactivity of the C2-Cl and C8-Cl bonds towards nucleophiles could be exploited for sequential SNAr reactions. By carefully controlling reaction conditions and the nature of the nucleophile, it may be possible to replace the chlorine atoms in a stepwise manner, introducing two different functional groups onto the quinoline core.
Derivatization of the Methoxy (B1213986) Group: The 7-methoxy group can be readily cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 7-hydroxyquinoline (B1418103) derivative. This hydroxyl group can then serve as a point for further functionalization through etherification or esterification, providing access to another class of derivatives with potentially different physicochemical properties.
Prospective Areas for Novel Chemical Applications (non-biological)
While the biological applications of quinolines are widely studied, the non-biological applications of this compound and its derivatives warrant significant investigation. The inherent properties of the quinoline ring system, combined with the specific electronic and steric effects of the substituents, suggest potential in materials science and catalysis.
Luminophores and Fluorescent Probes: Quinoline derivatives are known to exhibit fluorescence. The substitution pattern of this compound could lead to interesting photophysical properties. Derivatization of this core could lead to the development of novel fluorophores for use in organic light-emitting diodes (OLEDs) or as fluorescent chemosensors for the detection of metal ions or other analytes. mdpi.com
Ligands for Catalysis: The nitrogen atom of the quinoline ring and the potential for introducing other coordinating groups through derivatization make this compound a promising scaffold for the design of new ligands for transition metal catalysis. For example, bidentate or pincer-type ligands could be synthesized for applications in cross-coupling reactions, hydrogenation, or other important organic transformations. usd.edu
Functional Dyes and Pigments: The extended π-system of the quinoline core suggests that derivatives of this compound could function as specialty dyes or pigments. The color and other properties of these materials could be fine-tuned by appropriate chemical modification of the quinoline ring.
Integration with Emerging Synthetic Methodologies and Computational Chemistry
Modern synthetic and computational tools can play a pivotal role in unlocking the full potential of this compound.
Advanced Synthetic Methods: Emerging technologies such as microwave-assisted synthesis and continuous flow chemistry could be employed to optimize the synthesis of this compound and its derivatives. mdpi.com These methods often lead to shorter reaction times, higher yields, and improved purity compared to traditional batch processing.
Computational Chemistry: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectral properties of this compound. nih.gov Computational modeling can be used to predict the regioselectivity of chemical reactions, rationalize reaction mechanisms, and guide the design of new derivatives with desired properties. For instance, calculations could help in predicting the relative ease of substitution at the C2 and C8 positions. Molecular docking, although primarily used in a biological context, has computational principles that can be adapted to model interactions with surfaces or within materials, aiding in the design of new functional materials. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
